molecular formula C22H21FN4O2 B1229918 3-Butyl-8-(2-fluorophenyl)-7-(phenylmethyl)purine-2,6-dione

3-Butyl-8-(2-fluorophenyl)-7-(phenylmethyl)purine-2,6-dione

Cat. No.: B1229918
M. Wt: 392.4 g/mol
InChI Key: UMVBNOGSNZCWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-8-(2-fluorophenyl)-7-(phenylmethyl)purine-2,6-dione is an oxopurine.

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

  • Compounds related to 3-Butyl-8-(2-fluorophenyl)-7-(phenylmethyl)purine-2,6-dione have been shown to display affinity for serotonin receptors, specifically 5-HT1A, 5-HT2A, and 5-HT7, indicating potential psychotropic activity (Chłoń-Rzepa et al., 2013).

Synthesis and Biological Evaluation

  • Similar derivatives have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research has identified compounds with potential antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Crystallographic Studies

  • Studies involving the crystal structure of substituted purine derivatives, which can include compounds similar to this compound, help in understanding the molecular configuration and interactions of these compounds (Mabied et al., 2014).

Pharmacological Properties

  • Related compounds have shown significant analgesic and anti-inflammatory effects, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Properties

Molecular Formula

C22H21FN4O2

Molecular Weight

392.4 g/mol

IUPAC Name

7-benzyl-3-butyl-8-(2-fluorophenyl)purine-2,6-dione

InChI

InChI=1S/C22H21FN4O2/c1-2-3-13-26-20-18(21(28)25-22(26)29)27(14-15-9-5-4-6-10-15)19(24-20)16-11-7-8-12-17(16)23/h4-12H,2-3,13-14H2,1H3,(H,25,28,29)

InChI Key

UMVBNOGSNZCWCH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)C3=CC=CC=C3F)CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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